An In-depth Technical Guide to (4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6)
An In-depth Technical Guide to (4-Bromo-2-(trifluoromethoxy)phenyl)methanol (CAS 220996-81-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and handling of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol, a key fluorinated building block in modern medicinal chemistry and materials science. The presence of both a bromine atom and a trifluoromethoxy group makes it a versatile intermediate for introducing these moieties into larger, more complex molecules to modulate their biological and physical properties.
Core Physicochemical and Safety Properties
The fundamental properties of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol are summarized below. This data is essential for reaction planning, safety assessments, and analytical characterization.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 220996-81-6[1][2][3][4] |
| Molecular Formula | C₈H₆BrF₃O₂[1][2][3][4] |
| Molecular Weight | 271.03 g/mol [1][2][3] |
| Physical Form | Liquid |
| Boiling Point | 248°C at 760 mmHg[1] |
| Density | 1.695 g/cm³[1] |
| Flash Point | 103.8°C[1] |
| Refractive Index | 1.506[1] |
| Vapor Pressure | 0.0131 mmHg at 25°C[1] |
| IUPAC Name | [4-bromo-2-(trifluoromethoxy)phenyl]methanol[1] |
Table 2: Safety and Handling Information
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation mark) |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Note: Safety information is based on available data for similar compounds and may not be exhaustive. Always consult a full Safety Data Sheet (SDS) before handling.
Experimental Protocols
Synthesis of (4-Bromo-2-(trifluoromethoxy)phenyl)methanol via Carboxylic Acid Reduction
This protocol describes the reduction of 4-Bromo-2-(trifluoromethoxy)benzoic acid using a sodium borohydride/aluminum chloride reagent system. This method is effective for converting aromatic carboxylic acids to their corresponding benzyl alcohols.
Materials and Reagents:
-
4-Bromo-2-(trifluoromethoxy)benzoic acid
-
Aluminum chloride (AlCl₃), anhydrous
-
Sodium borohydride (NaBH₄)
-
Diglyme, anhydrous
-
tert-Butyl methyl ether (MTBE)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
10% Hydrochloric acid (HCl)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 4-Bromo-2-(trifluoromethoxy)benzoic acid (1.0 eq) in anhydrous diglyme under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 20°C. To this solution, add anhydrous aluminum chloride (1.2 eq). Stir the resulting mixture at 20°C for 10-15 minutes.
-
Reduction: Add sodium borohydride (3.0 eq) portion-wise to the reaction mixture, maintaining the internal temperature between 20°C and 25°C. Vigorous gas evolution may occur.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 10-16 hours).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of water. This is a highly exothermic step with vigorous foaming and hydrogen gas evolution; proceed with extreme caution in a well-ventilated fume hood.
-
Acidification: After the initial foaming subsides, add 10% hydrochloric acid dropwise until the mixture becomes acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and add tert-butyl methyl ether. Shake vigorously and allow the layers to separate. Collect the organic phase.
-
Washing: Wash the organic phase sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude (4-Bromo-2-(trifluoromethoxy)phenyl)methanol by flash column chromatography on silica gel to obtain the final product.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key logical and experimental workflows relevant to (4-Bromo-2-(trifluoromethoxy)phenyl)methanol.
Caption: Synthetic pathway of the title compound and its role as a key building block.
Caption: General experimental workflow for compound purification and characterization.
Role in Drug Discovery and Development
The trifluoromethoxy (-OCF₃) group is a highly valued substituent in medicinal chemistry. Its inclusion in a drug candidate can significantly alter key properties such as metabolic stability, lipophilicity, and binding affinity. The -OCF₃ group often improves a molecule's pharmacokinetic profile by blocking metabolic pathways and enhancing its ability to cross biological membranes.
(4-Bromo-2-(trifluoromethoxy)phenyl)methanol serves as an ideal scaffold for leveraging these benefits. The primary alcohol functional group provides a reactive handle for further chemical modifications, such as oxidation to an aldehyde, conversion to an ether, or esterification. The bromine atom is a versatile functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse molecular fragments. This dual functionality makes the compound a powerful intermediate for building libraries of complex molecules in the pursuit of new therapeutic agents.
